4-Nitrophenyl methylphosphonochloridate

Catalog No.
S12552208
CAS No.
36459-53-7
M.F
C7H7ClNO4P
M. Wt
235.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl methylphosphonochloridate

CAS Number

36459-53-7

Product Name

4-Nitrophenyl methylphosphonochloridate

IUPAC Name

1-[chloro(methyl)phosphoryl]oxy-4-nitrobenzene

Molecular Formula

C7H7ClNO4P

Molecular Weight

235.56 g/mol

InChI

InChI=1S/C7H7ClNO4P/c1-14(8,12)13-7-4-2-6(3-5-7)9(10)11/h2-5H,1H3

InChI Key

LQDFMRDJFIGNIE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])Cl

4-Nitrophenyl methylphosphonochloridate is an organophosphorus compound characterized by the presence of a nitrophenyl group attached to a methylphosphonochloridate moiety. This compound is notable for its structural similarity to certain nerve agents, which makes it a subject of interest in chemical and biological research. Its chemical formula is C7H7ClNO4PC_7H_7ClNO_4P, and it features a phosphorus atom bonded to a chlorine atom, a methyl group, and a 4-nitrophenyl group. The presence of the nitro group enhances its electrophilic properties, making it reactive towards nucleophiles.

Typical of organophosphorus compounds. Notably, it can react with nucleophiles such as alcohols or amines to form esters or amides, respectively. Additionally, hydrolysis in the presence of water can lead to the formation of 4-nitrophenol and methylphosphonic acid. These reactions are significant in understanding its reactivity and potential applications in synthetic chemistry.

The biological activity of 4-nitrophenyl methylphosphonochloridate is primarily associated with its potential as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. Compounds that inhibit this enzyme can lead to increased levels of acetylcholine, resulting in overstimulation of the nervous system. This property links it to various toxicological studies and research into antidotes for nerve agents.

Synthesis of 4-nitrophenyl methylphosphonochloridate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride or other chlorinating agents in the presence of a solvent such as dichloromethane. A common method includes:

  • Reagents: 4-nitrophenol, phosphorus oxychloride, and a base (e.g., triethylamine).
  • Procedure:
    • Dissolve 4-nitrophenol in dichloromethane.
    • Add phosphorus oxychloride dropwise while maintaining low temperatures.
    • Allow the reaction to proceed for several hours before quenching with water.
    • Extract the product using organic solvents and purify through distillation or chromatography.

This method yields 4-nitrophenyl methylphosphonochloridate with good purity.

4-Nitrophenyl methylphosphonochloridate has several applications, particularly in:

  • Chemical Synthesis: Used as an intermediate in the synthesis of more complex organophosphorus compounds.
  • Biological Research: Acts as a tool for studying acetylcholinesterase inhibition and potential antidote development for nerve agents.
  • Analytical Chemistry: Utilized in assays to measure enzyme activity or as a substrate in bio

Research into the interactions of 4-nitrophenyl methylphosphonochloridate focuses on its binding affinity for biological targets such as acetylcholinesterase. Studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to assess these interactions quantitatively. Understanding these interactions is crucial for developing effective antidotes against organophosphate poisoning.

Several compounds are structurally similar to 4-nitrophenyl methylphosphonochloridate, notably in their phosphonate functionality and potential biological activity:

Compound NameStructureKey Features
4-Nitrophenyl methylphosphonateC7H8NO5PC_7H_8NO_5PA phosphonate with similar reactivity but lacks the chloridate functionality.
O-(4-Nitrophenyl) O-ethyl methylphosphonateC10H13NO5PC_10H_{13}NO_5PA derivative with ethyl instead of methyl; used as a surrogate for VX nerve agent studies.
4-Nitrophenyl phosphateC6H6NO6PC_6H_6NO_6PA phosphate ester related to biological metabolism; less toxic than phosphonates.

These compounds share common structural motifs but differ significantly in their reactivity and biological implications, highlighting the unique position of 4-nitrophenyl methylphosphonochloridate within this class of chemicals.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

234.9801224 g/mol

Monoisotopic Mass

234.9801224 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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